An In-depth Technical Guide to Thieno[3,2-b]pyridin-7-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to Thieno[3,2-b]pyridin-7-amine: Properties, Synthesis, and Applications
Introduction: The Privileged Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This fused bicyclic system, consisting of a thiophene ring fused to a pyridine ring, serves as a crucial building block in the design and synthesis of novel therapeutic agents. Its structural rigidity and ability to participate in various chemical interactions make it an attractive framework for targeting a range of biological entities, including protein kinases, G-protein coupled receptors, and enzymes involved in infectious diseases. The unique electronic properties arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring contribute to its diverse pharmacological profile. This guide provides a detailed technical overview of a key derivative, Thieno[3,2-b]pyridin-7-amine, focusing on its chemical properties, synthesis, reactivity, and applications in modern drug discovery.
Physicochemical and Spectroscopic Properties of Thieno[3,2-b]pyridin-7-amine
Thieno[3,2-b]pyridin-7-amine, identified by the CAS number 104273-32-7, is a pivotal intermediate and a pharmacophore in its own right. While extensive experimental data for this specific compound is not widely published, its properties can be predicted and inferred from closely related structures and computational models.
Table 1: Physicochemical Properties of Thieno[3,2-b]pyridin-7-amine
| Property | Value | Source |
| CAS Number | 104273-32-7 | |
| Molecular Formula | C₇H₆N₂S | |
| Molecular Weight | 150.20 g/mol | |
| Predicted XlogP | 1.3 | |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and pyridine rings. The chemical shifts would be influenced by the electron-donating amino group at the 7-position.
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¹³C NMR: The carbon NMR would reveal the number of unique carbon environments in the molecule, with the carbon atom attached to the amino group showing a characteristic upfield shift.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations of the aromatic rings.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section data for various adducts are available.[1]
Synthesis of Thieno[3,2-b]pyridin-7-amine
Step 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine
The synthesis of the chloro-derivative commences from thieno[3,2-b]pyridin-7(4H)-one.[2] The chlorination is achieved using a Vilsmeier-Haack-type reagent generated in situ from oxalyl chloride and N,N-dimethylformamide (DMF).
Experimental Protocol:
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To a solution of N,N-dimethylformamide (1.8 mL, 23.28 mmol) in a mixture of methylene chloride (30 mL) and ethylene chloride (20 mL) at 0 °C, slowly add oxalyl chloride (2.9 mL, 33.86 mmol).
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To this mixture, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol).
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Heat the reaction mixture to reflux and maintain for 6 hours.
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After completion of the reaction, cool the mixture to room temperature.
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The product, 7-chlorothieno[3,2-b]pyridine, can be isolated as a pale yellow solid in high yield (approximately 90%).[2]
Caption: Synthesis of 7-Chlorothieno[3,2-b]pyridine.
Step 2: Nucleophilic Aromatic Substitution to Yield Thieno[3,2-b]pyridin-7-amine
The final step involves a nucleophilic aromatic substitution (SNAAr) reaction, where the chloro group at the 7-position is displaced by an amino group. This is a common and effective method for introducing amino functionalities onto heteroaromatic rings. While a specific protocol for this exact transformation is not published, a general procedure can be outlined.
Proposed Experimental Protocol:
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Dissolve 7-chlorothieno[3,2-b]pyridine in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
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Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent. Alternatively, an amine source like an ammonium salt in the presence of a base can be used.
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The reaction may require elevated temperatures, typically in the range of 100-150 °C, and can be performed in a sealed tube or under microwave irradiation to accelerate the reaction.
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Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Caption: Proposed synthesis of Thieno[3,2-b]pyridin-7-amine.
Chemical Reactivity of Thieno[3,2-b]pyridin-7-amine
The reactivity of Thieno[3,2-b]pyridin-7-amine is dictated by the interplay of the electron-rich thiophene ring, the electron-deficient pyridine ring, and the nucleophilic amino group at the 7-position.
Reactions at the Amino Group
The primary amino group is a key site for functionalization. It can readily undergo a variety of reactions typical for aromatic amines:
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N-Arylation and N-Alkylation: The amino group can be arylated or alkylated using appropriate coupling partners. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds with aryl halides.
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Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides.
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Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
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Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 7-position.
Electrophilic Aromatic Substitution
The thieno[3,2-b]pyridine ring system can undergo electrophilic aromatic substitution. The electron-donating amino group at the 7-position will activate the pyridine ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. However, the inherent electron-deficient nature of the pyridine ring means that these reactions may still require forcing conditions. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring.
Caption: Reactivity profile of Thieno[3,2-b]pyridin-7-amine.
Applications in Drug Discovery and Medicinal Chemistry
The Thieno[3,2-b]pyridin-7-amine scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active molecules. The 7-amino group serves as a crucial handle for introducing diverse substituents to explore structure-activity relationships (SAR).
Kinase Inhibitors
A primary application of the 7-aminothieno[3,2-b]pyridine core is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
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VEGFR-2 and c-Met Inhibitors: Derivatives of 7-aminothieno[3,2-b]pyridine have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and the c-Met receptor, both of which are key targets in angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[3]
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Src Kinase Inhibitors: The scaffold has also been utilized to develop inhibitors of the non-receptor tyrosine kinase Src, which is involved in cancer progression and other diseases.[3]
Other Therapeutic Areas
The versatility of the thieno[3,2-b]pyridine scaffold extends beyond oncology. Derivatives have been explored for the treatment of:
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Infectious Diseases: Thieno[3,2-b]pyridinone analogs have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains, by targeting the enoyl-ACP reductase (InhA).[4]
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Neurodegenerative Diseases: The core structure is present in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for conditions such as Parkinson's disease.
The 7-amino group provides a vector for modifying the pharmacokinetic and pharmacodynamic properties of these molecules, allowing for the optimization of potency, selectivity, and drug-like properties.
Conclusion
Thieno[3,2-b]pyridin-7-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry. While detailed experimental data on the parent compound is limited, its synthesis is feasible via a logical and established synthetic route. The reactivity of this scaffold, particularly at the 7-amino position, allows for the generation of diverse libraries of compounds for biological screening. The demonstrated success of 7-substituted thieno[3,2-b]pyridine derivatives as potent kinase inhibitors underscores the importance of this core structure in the ongoing quest for novel therapeutics. Further research into the synthesis and properties of Thieno[3,2-b]pyridin-7-amine and its derivatives is warranted to fully exploit its potential in drug discovery.
References
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PubChem. (n.d.). Thieno[3,2-b]pyridin-7-amine. Retrieved from [Link]
- Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(16), 4985.
- Claridge, S., et al. (2008). Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas as inhibitors of VEGFR-2 and c-Met. Bioorganic & Medicinal Chemistry Letters, 18(1), 27-31.
